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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various inhibitors

targeting WD40-repeat-containing protein 5 (WDR5). WDR5 is a crucial scaffolding protein

involved in the assembly and function of multiple chromatin-modifying complexes, most notably

the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes. Its role in regulating

gene expression has made it a significant therapeutic target, particularly in oncology. This

document summarizes quantitative binding data, details the experimental protocols used for

these measurements, and illustrates a key signaling pathway involving WDR5.

Quantitative Comparison of WDR5 Inhibitor Binding
Affinities
The binding affinities of small molecule inhibitors to WDR5 are critical parameters for assessing

their potency and potential therapeutic efficacy. These values, often expressed as the

dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration

(IC50), provide a quantitative measure of how strongly an inhibitor binds to its target. The table

below summarizes the binding affinities of several well-characterized WDR5 inhibitors, primarily

targeting the WDR5-interacting (WIN) site, which is essential for the interaction with MLL1.
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Inhibitor
Binding Affinity
(Kd/Ki/IC50)

Assay Method Reference

OICR-9429 Kd: 24 nM
Surface Plasmon

Resonance (SPR)
[1]

Kd: 52 nM
Isothermal Titration

Calorimetry (ITC)
[1]

MM-401 Ki: < 1 nM Not Specified [2]

IC50: 0.9 nM (WDR5-

MLL1 interaction)
Not Specified [2]

MM-589 IC50: 0.90 nM Not Specified

WDR5-0103 Kd: 450 nM Not Specified [3]

C6 Kd: ~100 pM Not Specified

C16 Kd: Picomolar range

Time-Resolved

Fluorescence Energy

Transfer (TR-FRET)

[4]

Experimental Protocols
Accurate determination of binding affinity relies on precise and well-controlled experimental

methodologies. Below are detailed protocols for the key techniques used to measure the

interaction between WDR5 and its inhibitors.

Fluorescence Polarization (FP) Assay
This competitive binding assay measures the change in polarization of fluorescently labeled

MLL1 peptide upon displacement by a WDR5 inhibitor.

Materials:

Purified recombinant WDR5 protein

Fluorescently labeled MLL1 WIN-site peptide (e.g., FAM-MLL1)
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WDR5 inhibitor (test compound)

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

Black, low-volume 384-well plates

Procedure:

Prepare a solution of WDR5 and FAM-MLL1 peptide in the assay buffer. The concentration

of WDR5 should be in the low nanomolar range, and the FAM-MLL1 peptide concentration

should be at or below its Kd for WDR5 to ensure assay sensitivity.

Serially dilute the WDR5 inhibitor in DMSO and then into the assay buffer to achieve the

desired final concentrations. The final DMSO concentration in the assay should be kept

constant (typically ≤1%).

In a 384-well plate, add a fixed volume of the WDR5/FAM-MLL1 peptide solution to each

well.

Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (for

maximum polarization) and buffer only (for minimum polarization).

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the

binding to reach equilibrium.

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation

and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for

FAM).

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to WDR5, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:
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Purified recombinant WDR5 protein (typically 10-50 µM)

WDR5 inhibitor (typically 100-500 µM, 10-20 fold higher than WDR5 concentration)

Dialysis Buffer: Identical buffer for both protein and inhibitor to minimize heats of dilution

(e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

ITC instrument

Procedure:

Thoroughly dialyze the purified WDR5 protein against the ITC buffer. Dissolve the inhibitor in

the final dialysis buffer.

Degas both the protein and inhibitor solutions immediately before the experiment to prevent

air bubbles.

Load the WDR5 solution into the sample cell of the calorimeter and the inhibitor solution into

the injection syringe.

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

Perform a series of small, sequential injections (e.g., 2 µL) of the inhibitor into the protein

solution, with sufficient time between injections for the signal to return to baseline.

Record the heat change after each injection.

Integrate the heat peaks and plot the heat change per mole of injectant against the molar

ratio of inhibitor to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a

sensor chip as an inhibitor binds to immobilized WDR5.
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Materials:

Purified recombinant WDR5 protein

WDR5 inhibitor

SPR instrument with a suitable sensor chip (e.g., CM5)

Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%

v/v Surfactant P20)

Amine coupling reagents (EDC, NHS) and ethanolamine

Procedure:

Immobilize the purified WDR5 protein onto the sensor chip surface via amine coupling. A

reference flow cell is typically prepared by performing the same coupling procedure without

the protein.

Prepare a series of dilutions of the WDR5 inhibitor in the running buffer.

Inject the inhibitor solutions over the sensor and reference flow cells at a constant flow rate.

Monitor the change in the SPR signal (response units, RU) in real-time to observe the

association and dissociation phases of the interaction.

After each injection, regenerate the sensor surface using a suitable regeneration solution

(e.g., a short pulse of low pH buffer) to remove the bound inhibitor.

Subtract the reference flow cell data from the active flow cell data to correct for bulk

refractive index changes and non-specific binding.

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir

binding model) to determine the association rate constant (ka), dissociation rate constant

(kd), and the equilibrium dissociation constant (Kd = kd/ka).
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Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay measures the proximity-based energy transfer between a donor fluorophore on

WDR5 and an acceptor fluorophore on a binding partner (e.g., MLL1 peptide) in the presence

of an inhibitor.

Materials:

His-tagged purified recombinant WDR5 protein

Biotinylated MLL1 WIN-site peptide

Europium-labeled anti-His antibody (Donor)

Streptavidin-labeled fluorophore (e.g., Allophycocyanin - APC) (Acceptor)

WDR5 inhibitor

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA

White, low-volume 384-well plates

Procedure:

Prepare solutions of the His-tagged WDR5, biotinylated MLL1 peptide, Europium-labeled

antibody, and Streptavidin-APC in the assay buffer. Optimal concentrations of each

component should be determined through titration experiments.

Serially dilute the WDR5 inhibitor in DMSO and then into the assay buffer.

In a 384-well plate, add the inhibitor dilutions.

Add a pre-mixed solution of His-WDR5 and Europium-labeled antibody.

Add a pre-mixed solution of biotinylated MLL1 peptide and Streptavidin-APC.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
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Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence

measurements, with excitation typically around 320-340 nm and emission at two

wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50

value of the inhibitor.

WDR5 Signaling Pathway and Inhibition
WDR5 plays a central role as a scaffolding protein in the MLL1 histone methyltransferase

complex. This complex is critical for the methylation of histone H3 at lysine 4 (H3K4), a key

epigenetic mark associated with active gene transcription. The interaction between WDR5 and

the catalytic subunit MLL1 is mediated by the WIN (WDR5-Interacting) motif on MLL1 binding

to the WIN site on WDR5. Small molecule inhibitors that target this WIN site can disrupt the

assembly and function of the MLL1 complex, thereby inhibiting H3K4 methylation and the

transcription of MLL1 target genes, which are often implicated in cancer.
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Caption: WDR5-MLL1 complex assembly and inhibition pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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